molecular formula C19H15FN4O3 B10913821 N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10913821
M. Wt: 366.3 g/mol
InChI Key: QEWZSLWFJCURCG-UHFFFAOYSA-N
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Description

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes isoxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the isoxazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.

    Substitution: This involves the replacement of one functional group with another, facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methanone, (3,5-dimethyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]
  • N-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHYL]ANILINE

Uniqueness

N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-6-(4-FLUOROPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE stands out due to its unique combination of isoxazole and pyridine rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15FN4O3

Molecular Weight

366.3 g/mol

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-6-(4-fluorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H15FN4O3/c1-9-16-14(18(25)22-17-10(2)24-26-11(17)3)8-15(21-19(16)27-23-9)12-4-6-13(20)7-5-12/h4-8H,1-3H3,(H,22,25)

InChI Key

QEWZSLWFJCURCG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C)C4=CC=C(C=C4)F

Origin of Product

United States

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